

4-Methoxybenzophenone: A Technical Chronicle of its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzophenone

Cat. No.: B1664615

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzophenone, a significant derivative of the benzophenone scaffold, has carved a niche in various scientific and industrial domains since the foundational principles of its synthesis were established. This guide provides a comprehensive overview of its history, rooted in the discovery of the Friedel-Crafts reaction, its primary synthetic methodologies, and its evolution into a key component in photochemistry and materials science. The document details established experimental protocols, presents its physicochemical properties in a structured format, and visualizes the core synthetic pathway. This technical reference is intended for professionals in chemical research and drug development who require a deep understanding of this versatile compound.

Historical Context and Discovery

The discovery of **4-Methoxybenzophenone** is intrinsically linked to the development of one of the most powerful tools in organic synthesis: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Mason Crafts discovered that a Lewis acid, such as aluminum chloride (AlCl_3), could catalyze the electrophilic substitution of aromatic compounds with alkyl halides or acyl halides. This breakthrough provided a direct method for forming carbon-carbon bonds to an aromatic ring.

While the exact date for the first synthesis of **4-Methoxybenzophenone** is not precisely documented, it was an early and logical extension of the initial work on the parent compound, benzophenone. Benzophenone itself was synthesized via the Friedel-Crafts acylation of benzene with benzoyl chloride.^[1] By substituting benzene with a more electron-rich, activated aromatic compound like anisole (methoxybenzene), chemists were able to readily synthesize **4-Methoxybenzophenone**.

The compound's industrial and commercial significance grew with the advancement of polymer chemistry and cosmetics. Its ability to absorb ultraviolet radiation led to its adoption as a UV filter in various applications, a history that traces back to the development of the first commercial sunscreens. The first UVB filters were developed in 1928, with more advanced UVA filters, for which benzophenone derivatives are particularly suited, emerging around 1980.^{[2][3][4]} Concurrently, its photochemical properties were harnessed, establishing its role as a Type II photoinitiator for UV curing processes in inks, coatings, and adhesives.^[5]

Physicochemical and Spectroscopic Data

The utility of **4-Methoxybenzophenone** is defined by its distinct physical and chemical properties. These characteristics are crucial for its application in various formulations and synthetic procedures.

Table 1: Physical and Chemical Properties of 4-Methoxybenzophenone

Property	Value	Reference(s)
CAS Number	611-94-9	[1] [6]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1] [6]
Molecular Weight	212.24 g/mol	[6]
Appearance	White to pale yellow crystalline solid	[1] [7]
Melting Point	59-63 °C	[1] [6]
Boiling Point	354-356 °C	[1] [6]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)	[7] [8]

Table 2: Spectroscopic Data for 4-Methoxybenzophenone

Spectroscopic Technique	Key Features and Wavenumbers/Shifts	Reference(s)
Infrared (IR)	Strong C=O stretch (~1650 cm ⁻¹), C-O-C stretch (~1250 cm ⁻¹ , ~1030 cm ⁻¹), aromatic C-H stretches (>3000 cm ⁻¹)	[9] [10]
¹ H NMR (CDCl ₃)	δ ~3.8 (s, 3H, -OCH ₃), δ ~6.9 (d, 2H, aromatic), δ ~7.3-7.8 (m, 7H, aromatic)	[11]
¹³ C NMR	δ ~55 (-OCH ₃), δ ~113-164 (aromatic carbons), δ ~195 (C=O)	[12]
UV-Vis	Absorbs UV radiation, making it an effective UV filter.	[1] [7]

Synthesis and Experimental Protocols

The primary and most historically significant method for synthesizing **4-Methoxybenzophenone** is the Friedel-Crafts acylation of anisole with benzoyl chloride.

General Reaction Scheme

Anisole reacts with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield **4-Methoxybenzophenone**. The methoxy group is an ortho-, para-director, but the para-product is sterically favored and is the major product.

Workflow for Friedel-Crafts Acylation

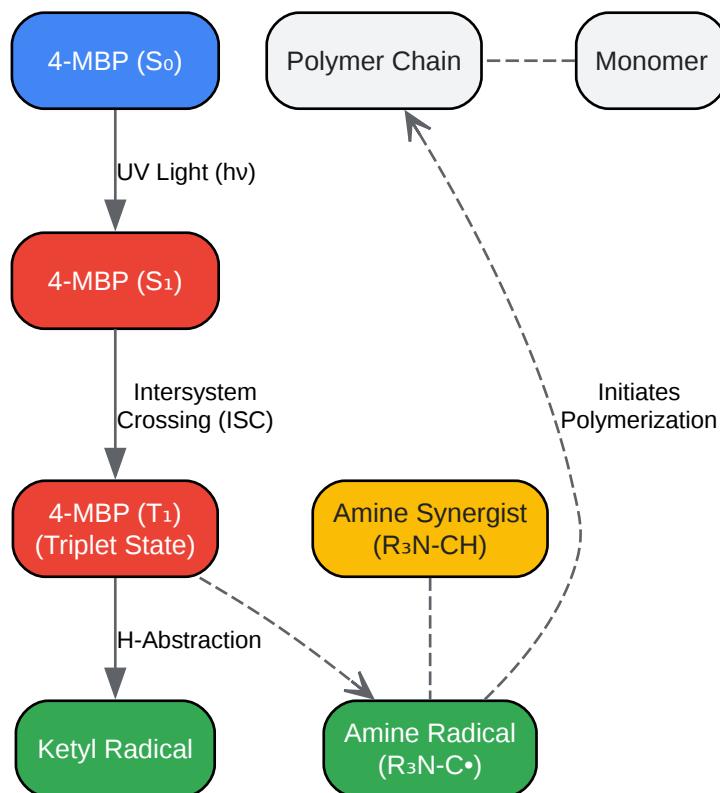
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Methoxybenzophenone**.

Detailed Experimental Protocol

This protocol is a representation of a standard laboratory procedure and should be performed with appropriate safety precautions by trained personnel.

- Reaction Setup: In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve anisole (1.0 eq) and benzoyl chloride (1.0 eq) in a suitable inert solvent such as hexane or dichloromethane.
- Catalyst Addition: While stirring the solution, slowly add anhydrous aluminum chloride (AlCl_3) (1.1 eq) in portions. The addition should be controlled to maintain the reaction temperature.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.


- Quenching and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, separate the organic layer. If hexane was used, extract the aqueous layer with dichloromethane.
- Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or pentane) to yield pure **4-Methoxybenzophenone**.

Applications and Biological Significance

4-Methoxybenzophenone's primary applications stem from its photochemical properties.

- UV Filter: It is widely used in sunscreens, plastics, and coatings to absorb UVA radiation, thereby preventing photodegradation and protecting underlying materials or skin.[\[1\]](#)[\[13\]](#)
- Photoinitiator: In UV-curable systems, it acts as a Type II photoinitiator. Upon UV absorption, it undergoes intersystem crossing to a triplet state and then abstracts a hydrogen atom from a synergist (often a tertiary amine) to generate free radicals, which initiate polymerization.

Mechanism of Photoinitiation

[Click to download full resolution via product page](#)

Caption: Simplified pathway of radical generation by **4-Methoxybenzophenone**.

While not primarily known for its role in drug development, some derivatives of 4-methoxybenzoic acid (a related structure) have shown biological activities, such as targeting the Akt/NF κ B cell survival signaling pathway in cancer cells.[14] Furthermore, **4-Methoxybenzophenone** itself has been noted to exhibit plant growth-regulating actions.[7][8] These areas represent potential, though less explored, avenues for future research.

Conclusion

From its conceptual origins in the landmark discovery of the Friedel-Crafts reaction, **4-Methoxybenzophenone** has become a compound of significant industrial and scientific value. Its synthesis is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry education and practice. Its utility as a robust UV absorber and photoinitiator ensures its continued relevance in materials science, polymer chemistry, and cosmetics. While its direct biological signaling roles are not extensively characterized, the broader family of benzophenones and related aromatic ketones remains an area of interest for medicinal

chemists. This guide serves as a foundational resource for professionals seeking to understand and utilize this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. History of sunscreen: An updated view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. History of sunscreen - Cosmoderma [cosmoderma.org]
- 5. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 6. 4-メトキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 611-94-9: 4-Methoxybenzophenone | CymitQuimica [cymitquimica.com]
- 8. 4-Methoxybenzophenone | 611-94-9 [chemicalbook.com]
- 9. 4-Methoxybenzophenone(611-94-9) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epstem.net [epstem.net]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Methoxybenzophenone: A Technical Chronicle of its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664615#4-methoxybenzophenone-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com